molecular formula C26H24ClN3O3 B2400595 N-(3-chloro-2-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 894551-19-0

N-(3-chloro-2-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2400595
CAS No.: 894551-19-0
M. Wt: 461.95
InChI Key: CQMMETOHIKUQLJ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a structurally complex acetamide derivative featuring a quinolinone core. Key structural attributes include:

  • A 1,2-dihydroquinolin-2-one scaffold with a methoxy group at position 7, a 2-oxo group, and a phenylaminomethyl substituent at position 3.
  • An acetamide side chain linked to a 3-chloro-2-methylphenyl group at the N-terminus.

Its design combines elements of nitrogen-containing heterocycles (quinolinone) and substituted acetamides, a motif prevalent in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3/c1-17-22(27)9-6-10-23(17)29-25(31)16-30-24-14-21(33-2)12-11-18(24)13-19(26(30)32)15-28-20-7-4-3-5-8-20/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMMETOHIKUQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis or other quinoline-forming reactions. The anilinomethyl group is then introduced via a nucleophilic substitution reaction, followed by the methoxylation of the quinoline ring. The final step involves the acylation of the aniline derivative with 3-chloro-2-methylphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroquinoline derivative.

    Substitution: The anilinomethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a quinone derivative, while reduction of the carbonyl group would yield a hydroquinoline derivative.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Quinolinone/Quinoxaline Cores

Compound A: 2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (ChemSpider ID: 893788-21-1)

Property Target Compound Compound A
Quinolinone Substitution 7-OCH₃, 3-(phenylaminomethyl) 7-OCH₃, 3-(4-methylphenylaminomethyl)
Acetamide N-Substituent 3-Chloro-2-methylphenyl 3-Trifluoromethylphenyl
Molecular Weight ~467.9 g/mol (estimated) ~520.5 g/mol (exact mass from ChemSpider)

Key Differences :

  • The 3-trifluoromethylphenyl substituent in Compound A introduces strong electron-withdrawing effects, contrasting with the 3-chloro-2-methylphenyl group in the target compound, which combines halogen and alkyl properties.
N-Substituted 2-Arylacetamides

Compound B : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Property Target Compound Compound B
Core Structure Quinolinone Dihydropyrazole
Aryl Substituent 3-Chloro-2-methylphenyl 3,4-Dichlorophenyl
Amide Conformation Planar (predicted) Planar with rotational flexibility

Key Differences :

  • The 3,4-dichlorophenyl group in Compound B enhances hydrophobicity compared to the 3-chloro-2-methylphenyl group.
Chloroacetamide-Based Agrochemicals

Compound C : Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

Property Target Compound Alachlor
Core Structure Quinolinone-acetamide hybrid Simple chloroacetamide
Substituents Complex aromatic and heterocyclic groups 2,6-Diethylphenyl, methoxymethyl
Application Undefined (potential pharmaceutical) Herbicide

Key Differences :

  • Alachlor’s simplicity enables broad-spectrum herbicidal activity, while the target compound’s structural complexity may limit environmental stability but enhance target specificity.
  • The methoxymethyl group in Alachlor contrasts with the phenylaminomethyl group in the target compound, affecting solubility and metabolic pathways.
Physicochemical and ADMET Considerations
  • Lumping Strategy : Compounds with similar substituents (e.g., chloro, methyl, methoxy) may exhibit analogous ADMET profiles due to shared hydrophobicity and metabolic susceptibility .
  • Crystallinity: The target compound’s quinolinone core and amide planar geometry (cf. Compound B’s conformational flexibility ) could enhance crystalline stability, impacting bioavailability.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a synthetic compound with notable biological activity, particularly in the field of cancer research. Its complex structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC26H24ClN3O3
Molecular Weight461.9 g/mol
CAS Number893789-12-3

The structure features a quinoline core, methoxy group, and chloromethyl substitution, which contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to inhibit cancer cell proliferation. Research indicates that it exhibits cytotoxic properties against various cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. The proposed mechanisms include:

  • Interference with estrogen receptor signaling : The compound may disrupt estrogen signaling pathways, which are crucial in certain types of breast cancer.
  • Induction of apoptosis : It promotes programmed cell death in malignant cells, enhancing its anticancer potential.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity TypeDescriptionReference
CytotoxicitySignificant cytotoxic effects on MCF-7 and MDA-MB-231 cells
AnticancerInduces apoptosis and inhibits cell proliferation
Anti-estrogenicInterferes with estrogen receptor pathways

Case Studies

Several studies have investigated the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : One study demonstrated that the compound reduced viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values indicated a potent effect compared to standard chemotherapeutics.
  • In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, including Mannich-type condensation under solvent-free conditions . Key steps:

  • Mannich Reaction : Condensation of 2-naphthol, benzaldehyde, and aniline derivatives, catalyzed by organocatalysts (e.g., L-proline) at 60–80°C for 12–24 hours.
  • Acetamide Formation : Coupling of intermediates via nucleophilic acyl substitution using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base .
  • Purification : Column chromatography (silica gel, gradient elution with DCM/methanol) and recrystallization (ethyl acetate/hexane) yield >70% purity .

Q. Optimization Strategies :

  • Catalyst Screening : Test organocatalysts (e.g., chiral amines) to enhance enantioselectivity.
  • Solvent-Free Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
  • Green Chemistry : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Core Techniques :

  • NMR Spectroscopy :
    • 1H NMR: Peaks at δ 7.6–6.8 ppm (aromatic protons), δ 4.9–3.5 ppm (methylene and methoxy groups) .
    • 13C NMR: Signals at 168–170 ppm (carbonyl groups), 150–155 ppm (quinoline carbons) .
  • Mass Spectrometry (ESI/APCI+) : Molecular ion peaks at m/z 489–492 (M+H)+ confirm molecular weight .
  • X-ray Crystallography : Resolves stereochemistry of the quinoline core and acetamide linkage (if single crystals are obtainable) .

Q. Validation Protocol :

Cross-validate NMR data with computational predictions (e.g., ChemDraw).

Compare experimental and theoretical mass-to-charge ratios (tolerance ±0.05%) .

Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?

Key Reactions :

Reaction TypeReagents/ConditionsMajor Products
Oxidation KMnO₄ (acidic), H₂O₂Quinoline-N-oxide derivatives
Reduction NaBH₄, Pd/C (H₂)Saturated dihydroquinoline analogs
Substitution Electrophiles (NO₂⁺, Cl⁺)Halogenated/nitro derivatives at C-5 or C-8

Q. Conditional Influence :

  • pH Sensitivity : Acidic conditions favor electrophilic substitution on the aromatic ring, while basic media promote hydrolysis of the acetamide group .
  • Temperature : Higher temperatures (>100°C) accelerate oxidation but may degrade the methoxy group .

Q. How are physicochemical properties (e.g., solubility, stability) determined, and what challenges arise in formulation for biological assays?

Methods :

  • Solubility : Shake-flask technique in DMSO/PBS (pH 7.4); typically <0.1 mg/mL in aqueous buffers .
  • Stability : HPLC monitoring under accelerated conditions (40°C/75% RH for 4 weeks) reveals degradation via hydrolysis of the acetamide bond .

Q. Challenges :

  • Low Bioavailability : Requires formulation with cyclodextrins or liposomal encapsulation .
  • Photodegradation : Protect from light during storage (use amber vials) .

Advanced Research Questions

Q. How can contradictions in spectral or biological data be resolved, and what validation frameworks are recommended?

Case Study : Discrepant 1H NMR signals for the phenylamino methyl group (δ 4.2 vs. 4.5 ppm in different batches):

Reproducibility Checks : Repeat synthesis with standardized catalysts and solvents .

Dynamic NMR : Probe temperature-dependent conformational changes (e.g., restricted rotation) .

Biological Replicates : Validate cytotoxicity assays (e.g., IC₅₀) across 3+ cell lines to rule out batch-specific artifacts .

Q. Framework :

  • Apply QbD (Quality by Design) principles to identify critical process parameters (CPPs) affecting structural integrity .

Q. What strategies optimize reaction conditions for scale-up without compromising enantiomeric purity?

Scale-Up Challenges :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling (Mannich reaction ∆T < 5°C) .
  • Catalyst Recycling : Immobilize organocatalysts on silica gel to reduce costs and waste .

Q. Enantiomeric Control :

  • Chiral HPLC : Monitor enantiomeric excess (ee > 98%) using Chiralpak AD-H columns .
  • Asymmetric Catalysis : Employ Evans’ oxazaborolidines for stereoselective reductions .

Q. How can computational modeling predict binding interactions with biological targets, and what validation experiments are essential?

Workflow :

Docking Studies (AutoDock Vina) : Identify putative binding pockets in kinases (e.g., EGFR) with ΔG < −8 kcal/mol .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Validation :

  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD < 1 μM) .
  • Kinase Inhibition Assays : Confirm IC₅₀ alignment with docking predictions (e.g., 0.2–5 μM range) .

Q. How do structural modifications (e.g., halogen substitution) influence SAR in anticancer activity?

SAR Insights :

DerivativeSubstituentActivity (IC₅₀, μM)
Parent Compound3-Cl, 7-OCH₃1.2 (HeLa)
Analog A3-F, 7-OCH₃0.8 (Enhanced lipophilicity)
Analog B3-NO₂, 7-OCH₃2.5 (Reduced solubility)

Q. Key Trends :

  • Electron-Withdrawing Groups (Cl, F) : Improve target binding via hydrophobic interactions .
  • Methoxy Position : C-7 methoxy critical for intercalation with DNA topoisomerase II .

Q. What methodologies address stability issues in in vitro assays, and how are degradation products characterized?

Stabilization Techniques :

  • Lyophilization : Formulate as lyophilized powder with trehalose (5% w/v) to prevent hydrolysis .
  • LC-MS/MS Degradation Studies : Identify major degradants (e.g., hydrolyzed acetamide) using Q-TOF instrumentation .

Q. Mitigation Protocol :

Pre-screen stability in assay buffers (e.g., DMEM + 10% FBS).

Add antioxidants (0.01% BHT) to inhibit radical-mediated degradation .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR, HRMS) utilized to resolve complex stereochemical ambiguities?

2D NMR Applications :

  • NOESY : Confirm spatial proximity between phenylamino methyl and quinoline protons (cross-peaks at 4.2/7.3 ppm) .
  • HSQC : Assign 13C-1H correlations for the acetamide carbonyl (δ 170 ppm) .

Q. HRMS Validation :

  • Achieve mass accuracy < 3 ppm (e.g., calculated m/z 489.1254 vs. observed 489.1256) .

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